(R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate
Description
The compound "(R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate" is a structurally complex molecule featuring a benzimidazole-thiophene core. Key functional groups include:
- A methyl ester at the 2-position of the thiophene ring.
- A (R)-1-(2-(trifluoromethyl)phenyl)ethoxy substituent at the 3-position of the thiophene.
- A 6-hydroxymethyl group on the benzimidazole moiety.
These groups confer distinct electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxymethyl group may facilitate hydrogen bonding in biological systems.
Properties
IUPAC Name |
methyl 5-[6-(hydroxymethyl)benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N2O4S/c1-13(15-5-3-4-6-16(15)23(24,25)26)32-19-10-20(33-21(19)22(30)31-2)28-12-27-17-8-7-14(11-29)9-18(17)28/h3-10,12-13,29H,11H2,1-2H3/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWGOKWWPGFCCLE-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CO)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CO)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-methyl 5-(6-(hydroxymethyl)-1H-benzo[d]imidazol-1-yl)-3-(1-(2-(trifluoromethyl)phenyl)ethoxy)thiophene-2-carboxylate, often referred to as compound 1, is a complex organic molecule with promising biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for compound 1 is , with a molecular weight of approximately 466.47 g/mol. Its structure features a benzimidazole core, an ethoxy group, and a thiophene carboxylate moiety, which contribute to its unique biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compound 1. Research indicates that it exhibits cytotoxic effects against various cancer cell lines, including:
- MCF7 (breast cancer) : Compound 1 demonstrated an IC50 value of approximately 25.72 ± 3.95 μM, indicating significant apoptotic activity in a dose-dependent manner .
- U87 (glioblastoma) : The compound's derivatives showed cytotoxicity comparable to traditional chemotherapeutics like doxorubicin, with notable activity against U87 cell lines .
The mechanisms through which compound 1 exerts its anticancer effects include:
- Induction of Apoptosis : Flow cytometry analyses revealed that compound 1 triggers apoptosis in cancer cells, leading to reduced tumor growth in vivo models .
- Inhibition of Key Pathways : The compound has been shown to inhibit critical signaling pathways involved in cancer progression, including the PI3K/AKT pathway .
Structure-Activity Relationship (SAR)
A detailed SAR analysis indicates that modifications to the benzimidazole and thiophene moieties can enhance biological activity. For instance:
| Substituent | Activity Change | IC50 (μM) |
|---|---|---|
| Hydroxymethyl | Increased | 25.72 ± 3.95 |
| Trifluoromethyl | Enhanced selectivity | <10 |
Bioavailability and Toxicity
Studies suggest that compound 1 possesses favorable pharmacokinetic properties, including good oral bioavailability and low toxicity profiles in preliminary animal studies. The effective concentration ranges indicate that it could be a viable candidate for further clinical development.
In Vivo Studies
In vivo experiments have demonstrated that compound 1 significantly suppresses tumor growth in murine models bearing human cancer xenografts. For example:
- Tumor-bearing mice treated with compound 1 showed a marked reduction in tumor size compared to control groups .
Comparative Studies
Comparative analyses with established anticancer agents reveal that while traditional therapies like cisplatin exhibit lower IC50 values (around 0.045 μM), compound 1's activity remains competitive within its class .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights structural differences between the target compound and analogs from the literature:
*Calculated based on formula (C22H18F3N3O4S).
Key Observations
Functional Group Impact: The methyl ester in the target compound contrasts with the carboxamide in , which may alter solubility and hydrolysis kinetics.
Compounds in and use chlorosulfonation or TDAE-mediated reactions, whereas the target’s trifluoromethylphenyl ethoxy group likely requires stereoselective synthesis due to the (R)-configuration.
Electronic and Steric Effects: The trifluoromethyl group in the target compound and enhances electron-withdrawing effects, stabilizing the molecule against oxidative metabolism.
The carboxamide analog may exhibit prolonged half-life due to reduced esterase susceptibility compared to the target’s methyl ester.
Research Implications
- Pharmacokinetics : The methyl ester group in the target compound may require further hydrolysis studies to assess bioavailability.
- Structure-Activity Relationship (SAR) : Comparative analysis with and highlights the importance of stereochemistry (R-configuration) and hydroxymethyl placement for optimizing target engagement.
- Synthetic Challenges : The trifluoromethylphenyl ethoxy moiety demands precise chiral synthesis, contrasting with simpler substituents in or .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
